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Compound of Interest

Compound Name: KL140061A-d4

Cat. No.: B12407553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the identity, primary function, and mechanism of action

of the research compound initially identified as KL140061A-d4. Our investigation reveals this

compound to be a deuterated form of KP-1461, a prodrug for the novel anti-HIV agent KP-

1212. The primary function of KP-1212 in research is to act as a viral mutagen, a

groundbreaking approach to antiretroviral therapy that aims to induce "lethal mutagenesis" in

HIV.

Core Compound Identification and Function
Initial inquiries into "KL140061A-d4" did not yield direct results. However, analysis of the

nomenclature, particularly the "-d4" suffix, suggested a deuterated form of a parent compound.

Subsequent research identified the parent compound as KP-1461.

KP-1461 is a prodrug that, once administered, metabolizes into its active form, KP-1212 (also

known as 5,6-dihydro-5-aza-2'-deoxycytidine). Unlike conventional antiretroviral drugs that

inhibit viral replication, KP-1212 is designed to be incorporated into the replicating HIV genome

by the viral reverse transcriptase. Its unique chemical structure causes it to be a poor substrate

for human DNA polymerases, thereby minimizing effects on the host's DNA[1].

The primary research function of KP-1212 is to serve as a viral decay accelerator. It achieves

this by increasing the natural mutation rate of HIV beyond a sustainable threshold, leading to a

cascade of non-viable viral progeny and eventual collapse of the viral population[2].
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Mechanism of Action: Lethal Mutagenesis via
Tautomerism
The mutagenic properties of KP-1212 stem from its ability to exist in multiple tautomeric forms.

Tautomers are structural isomers of chemical compounds that readily interconvert. In the case

of KP-1212, its nucleobase can exist in different forms, allowing it to ambiguously base-pair

with both guanine (G) and adenine (A) during reverse transcription.

This tautomeric flexibility leads to the incorporation of incorrect nucleotides into the newly

synthesized viral DNA. Specifically, KP-1212 primarily induces G-to-A and A-to-G transition

mutations[3]. The accumulation of these mutations across the viral genome with each

replication cycle eventually leads to an "error catastrophe," rendering the virus non-

infectious[4].

The following diagram illustrates the proposed mechanism of action:
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Figure 1: Mechanism of Action of KP-1461/KP-1212.

Quantitative Data Summary
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The following tables summarize key quantitative data gathered from preclinical and clinical

studies of KP-1461 and KP-1212.

Table 1: In Vitro Anti-HIV Activity of KP-1212
Parameter Value Cell Line HIV Strain Reference

EC50 10 nmol·L-1 - - [5]

EC50 (50% effective concentration) represents the concentration of a drug that is required for

50% of its maximum effect in vitro.

Table 2: Pharmacokinetic Parameters of KP-1461 and
KP-1212 in Humans (Phase I/II Trials)

Parameter KP-1461 KP-1212
Study
Population

Reference

Half-life (t1/2) 1.5 h - HIV-infected [2]

Trough

Concentration

(Cmin)

89 - 134 ng/mL 34 - 55 ng/mL HIV-infected [2][6]

Pharmacokinetic parameters were determined following administration of KP-1461.

Table 3: Mutation Frequency in HIV-1 Genome from
Clinical Trial Participants
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Mutation Type Observation p-value
Treatment
Duration

Reference

Private Mutations
Increased vs.

controls
0.038 56 days [3][4]

Private Mutations
Increased vs.

controls
0.002 124 days [3][4]

A-to-G and G-to-

A
Excess observed 0.01 - [3]

T-to-C and C-to-

T

Lesser excess

observed
0.09 - [3]

Data from a Phase II clinical trial of KP-1461 in HIV-1 infected individuals.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below

are outlines of key experimental protocols used in the evaluation of KP-1461 and KP-1212.

Protocol 1: In Vitro Anti-HIV Activity Assay (General)
This protocol outlines a general method for determining the half-maximal effective

concentration (EC50) of an antiviral compound.

Cell Culture: C8166 cells, a human T-cell line, are cultured in an appropriate medium.

Virus Infection: Cells are infected with a known multiplicity of infection (M.O.I.) of an HIV-1

laboratory strain.

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of

the test compound (e.g., KP-1212) or a vehicle control (DMSO).

Incubation: The treated and infected cells are incubated for a set period, typically 72 hours.

Assessment of Cytopathic Effect (CPE): The extent of virus-induced cell death (CPE) is

observed and quantified using light microscopy.
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Data Analysis: The EC50 value is calculated as the concentration of the compound that

inhibits the viral CPE by 50%.

Protocol 2: Clinical Trial Protocol for KP-1461 (Phase I/II
Overview)
This provides a general workflow for the initial clinical evaluation of KP-1461.
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Figure 2: Generalized Clinical Trial Workflow for KP-1461.

Phase I Studies (e.g., NCT00129194): These studies were typically double-blind, placebo-

controlled, and involved single or escalating doses in both non-HIV-infected and highly
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antiretroviral-experienced HIV-infected adults. The primary objectives were to assess safety

and tolerability, with secondary objectives including pharmacokinetic analysis[7][8].

Phase IIa "Mechanism Validation" Study (e.g., NCT00504452): This was an open-label, single-

arm, multicenter study to evaluate the safety, tolerability, and efficacy of KP-1461 as

monotherapy in antiretroviral-experienced, HIV-1-infected subjects over a longer duration (e.g.,

124 days). The primary endpoint was safety and tolerability, while secondary endpoints

included virologic and immunologic efficacy.

Protocol 3: Determination of Tautomeric Forms by 2D IR
Spectroscopy (Conceptual)

Sample Preparation: A solution of KP-1212 is prepared in a suitable solvent, often D2O to

minimize interference from water's vibrational modes.

Spectroscopic Measurement: Two-dimensional infrared (2D IR) spectroscopy is employed.

This technique uses a series of ultrashort infrared laser pulses to excite the molecules and

measure the vibrational couplings between different chemical bonds.

Data Analysis: The resulting 2D IR spectrum shows cross-peaks that indicate which

vibrational modes are coupled. The patterns of these cross-peaks are unique to specific

tautomeric forms.

Interpretation: By analyzing the cross-peak patterns, researchers can identify and quantify

the different tautomers of KP-1212 present in the solution under physiological conditions.

This method provides direct evidence for the existence of the multiple tautomers responsible

for its mutagenic activity.

Conclusion
KL140061A-d4 is a deuterated analog of KP-1461, a prodrug for the innovative anti-HIV agent

KP-1212. The primary function of KP-1212 in research is to induce lethal mutagenesis in HIV

by leveraging its unique tautomeric properties to introduce errors during reverse transcription.

While clinical trials have demonstrated the safety of KP-1461 and validated its mechanism of

action by showing an altered mutation spectrum in HIV from treated individuals, they did not

show a reduction in viral load in the short term. Further research and development of this novel
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therapeutic approach are warranted to explore its full potential in the long-term management of

HIV infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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